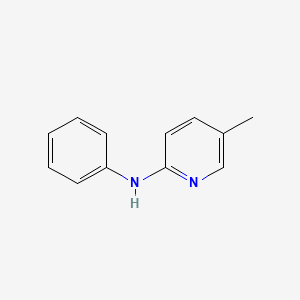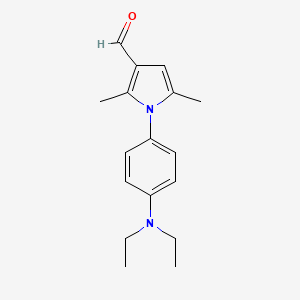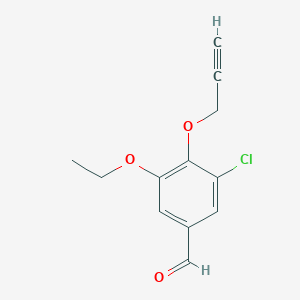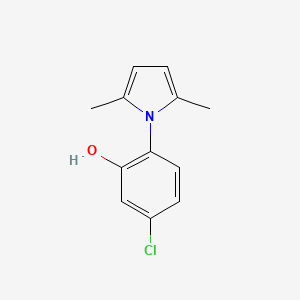
5-Methyl-N-phenylpyridin-2-amine
Vue d'ensemble
Description
5-Methyl-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 43191-23-7 . It has a molecular weight of 184.24 . The compound is used in the preparation of 1,3-Azaphospholo . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5th position and a phenyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C12H12N2/c1-10-7-8-12 (13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
The melting point of this compound is between 114-116 degrees Celsius . The compound appears as a white to light gray to light yellow powder or crystal .Applications De Recherche Scientifique
DNA Interaction Studies
5-Methyl-N-phenylpyridin-2-amine and its derivatives have been studied for their interaction with DNA. Lutgerink et al. (1989) synthesized 2-Acetoxyamino-5-phenylpyridine, a derivative of 2-amino-5-phenylpyridine (APP), and demonstrated its high reactivity with DNA, supporting a postulated activation mechanism where N-acetoxyarylamines are reactive species responsible for DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Carcinogenicity Comparisons
The compound has also been compared with known carcinogens. Dooley et al. (1988) conducted studies on 2-amino-5-phenylpyridine (2-APP), a structurally similar compound, comparing its tumorigenic activity with 4-aminobiphenyl (4-ABP) in mice. This study found no treatment-related neoplastic lesions for 2-APP, in contrast to 4-ABP, which was strongly carcinogenic (Dooley et al., 1988).
Chemical Reactivity Studies
Saris et al. (1995) explored the reactivity of N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1), comparing it with its ortho-methyl derivative. The study highlighted the distinct reactivity of these compounds with DNA, contributing to the understanding of the chemical properties of these metabolites (Saris et al., 1995).
Catalysis and Synthetic Applications
Jean‐Ho Chu et al. (2014) investigated the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation. This research provided insights into the synthetic applications of such compounds, demonstrating their utility in creating diverse chemical structures (Jean‐Ho Chu et al., 2014).
Biochemical Interactions and Neurotoxicity Studies
Ansher et al. (1986) studied the role of N-methyltransferases in the neurotoxicity associated with metabolites of 4-substituted pyridines. This research is significant for understanding the biochemical interactions and potential neurotoxic effects of compounds like this compound (Ansher et al., 1986).
Orientations Futures
While specific future directions for 5-Methyl-N-phenylpyridin-2-amine were not found in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in fields like medicinal chemistry, drug discovery, and materials science . Further studies could explore its potential applications in these areas.
Propriétés
IUPAC Name |
5-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOAEZRYHLSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43191-23-7 | |
| Record name | 5-methyl-N-phenylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328172.png)

![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)
![4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328202.png)


![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)